1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFJDWLFSWQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl and difluoroethyl groups in its structure enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C10H9F4N3O
- SMILES Notation : CC1=NN(C2=C1C(C(F)F)=CC(N2)=O)CC(F)F
- InChI Key : REPKPNNFMITSJV-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Apoptosis induction via mitochondrial pathway |
| T47D (Breast) | 27.3 | Cell cycle arrest and apoptosis |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspase-dependent pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting G1/S and G2/M checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
- T47D Breast Cancer Model : In vivo studies showed that administration of the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent for breast cancer.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo-Pyridine Derivatives
Substituent Effects on Physicochemical Properties
- Fluorinated Groups: The target compound’s 2,2-difluoroethyl and trifluoromethyl groups increase its lipophilicity (logP) compared to non-fluorinated analogs like the ethyl-substituted derivative in . This enhances membrane permeability and resistance to oxidative metabolism .
- Polar Functional Groups : Derivatives with carboxylic acid chains (e.g., CAS 1018052-55-5) exhibit improved aqueous solubility, making them suitable for prodrug strategies or salt formation .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core of this compound?
Answer:
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via multi-step pathways involving cyclization reactions. Key steps include:
- Cyclocondensation : Reacting substituted aldehydes (e.g., trifluoromethyl-containing precursors) with heterocyclic amines under acidic conditions to form the fused pyridine-pyrazole ring .
- Fluorination : Introducing fluorine atoms via electrophilic fluorination or nucleophilic displacement, with careful control of reaction temperatures (e.g., 0–60°C) to avoid side reactions .
- Functionalization : Post-cyclization modifications, such as alkylation at the 1-position using 2,2-difluoroethyl halides, require inert atmospheres (argon/nitrogen) and anhydrous solvents (DMF, THF) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Resolves substituent positions (e.g., trifluoromethyl at C4, difluoroethyl at N1) and confirms regioselectivity. For example, the trifluoromethyl group shows a distinct ¹⁹F-NMR signal near δ -60 ppm .
- 2D NMR (COSY, HSQC) : Maps coupling between pyrazole and pyridine protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀F₅N₃O: ~308.08 Da) .
Advanced: How can researchers resolve contradictory data in regioselectivity during pyrazole ring formation?
Answer:
Contradictions often arise from competing reaction pathways (e.g., C3 vs. C5 alkylation). Methodological solutions include:
- Computational Modeling : Use DFT calculations to predict thermodynamic stability of regioisomers and optimize reaction conditions (e.g., solvent polarity, catalyst choice) .
- In Situ Monitoring : Employ LC-MS or reaction calorimetry to track intermediate formation and adjust reagent stoichiometry .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous regiochemical assignment .
Advanced: What strategies enhance the compound’s bioavailability given its fluorinated substituents?
Answer:
- Lipophilicity Optimization : The trifluoromethyl group increases logP but may reduce solubility. Balance via:
- Prodrug Design : Introduce hydrolyzable esters at the 6(7H)-one position to improve aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
- Metabolic Stability : The difluoroethyl group resists oxidative metabolism. Validate via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Advanced: How can researchers address low yields in multi-component reactions (MCRs) involving this compound?
Answer:
Low yields in MCRs (e.g., Hantzsch-type syntheses) often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Catalyst Screening : Use bimetallic catalysts (e.g., Pd/Cu) to accelerate imine formation and cyclization .
- Solvent Optimization : Polar aprotic solvents (DMSO, DMAc) improve reagent compatibility for trifluoromethyl incorporation .
- Microwave Assistance : Reduce reaction times (30–60 minutes vs. 24 hours) and improve regioselectivity under controlled dielectric heating .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Kinase Inhibition : The pyrazolo-pyridine core mimics ATP-binding motifs, making it a candidate for kinase inhibitors (e.g., JAK2, EGFR). Assay using fluorescence polarization .
- Antimicrobial Screening : Fluorinated analogs exhibit enhanced membrane permeability. Test via broth microdilution against Gram-positive pathogens .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Activates Electrophilic Sites : Enhances Suzuki-Miyaura coupling at C7 by polarizing the pyridine ring. Use Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
- Deactivates Nucleophilic Substitution : Limits SNAr reactivity at C4. Alternative strategies (e.g., Buchwald-Hartwig amination) are required for functionalization .
Basic: What precautions are necessary for handling fluorinated intermediates during synthesis?
Answer:
- Corrosivity : Fluorinating agents (e.g., DAST) require glass-lined reactors and PTFE seals .
- Toxicity : Use fume hoods and PPE (nitrile gloves, respirators) to prevent inhalation of volatile fluorocarbons .
- Waste Disposal : Neutralize fluorinated byproducts with aqueous Ca(OH)₂ to precipitate insoluble CaF₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
